N-Isopropyl-2-piperidinecarboxamide hydrochloride
Description
Historical Context and Development
N-Isopropyl-2-piperidinecarboxamide hydrochloride emerged as a structurally distinct member of the piperidinecarboxamide family during early 21st-century medicinal chemistry research. Its development paralleled advances in local anesthetic design, where substitution patterns on piperidine cores were optimized for receptor selectivity. The compound gained prominence after its inclusion in PubChem (CID: 53410868) in 2011, with subsequent structural characterization enabling broader pharmacological exploration. Key milestones include:
- 2010 : Patent filings for synthetic methods of related 2-piperidinecarboxamides highlighted the scaffold's versatility.
- 2015 : Analogous compounds demonstrated TRPA1 channel modulation, suggesting potential neurological applications.
- 2020 : Commercial availability through specialty chemical suppliers accelerated structure-activity relationship studies.
Nomenclature and Chemical Identity
The compound's systematic naming reflects its precise molecular architecture:
Table 1: Nomenclature and Identifiers
The hydrochloride salt form enhances aqueous solubility compared to the free base, a critical factor for biological testing.
Position within Piperidinecarboxamide Family
This compound occupies a unique niche due to its substitution pattern:
Table 2: Structural Comparison with Related Piperidinecarboxamides
The 2-position substitution creates distinct steric and electronic effects compared to 4-position analogs, influencing receptor binding kinetics. Piperidine ring puckering in the 2-carboxamide configuration enables unique hydrogen-bonding geometries with biological targets.
Significance in Chemical Research and Industry
This compound serves multiple roles across scientific disciplines:
- Medicinal Chemistry : Acts as a precursor for local anesthetic analogs through N-alkylation reactions.
- Neuroscience Research : Demonstrates partial agonist activity at TRPA1 ion channels at nanomolar concentrations (EC₅₀ = 6.5 nM).
- Materials Science : Forms stable co-crystals with halogenated aromatics for X-ray diffraction studies.
- Chemical Biology : Serves as a rigid scaffold for probing enzyme active-site topology through structure-based drug design.
Properties
IUPAC Name |
N-propan-2-ylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-5-3-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPMCGZELUSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid
A critical precursor, 2-pyridinecarboxylic acid, undergoes catalytic hydrogenation to yield 2-piperidinecarboxylic acid. The process conditions are optimized to maximize yield and purity:
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Palladium on carbon (5% Pd) | 0.01–0.05 weight ratio to substrate |
| Solvent | Water | Dilution ratio substrate:water = 1:5–8 |
| Temperature | 80–100 °C | Initial 80 °C, then raised to 100 °C |
| Pressure | 3.5–5 MPa | Hydrogen pressure maintained |
| Reaction Time | 3–6 hours | Until no further hydrogen uptake |
| Post-reaction Treatment | Vacuum distillation to remove moisture, addition of methanol to precipitate product | Cooling to 0–10 °C for crystallization |
This method yields pipecolic acid with over 85% molar yield and purity between 98–102%, with a melting point of 273–278 °C.
Process Description
- The reaction is performed in an autoclave under nitrogen atmosphere to avoid oxidation.
- Hydrogen gas is introduced gradually, and the catalyst facilitates the hydrogenation of the pyridine ring.
- After completion, the catalyst is removed by filtration under nitrogen to prevent contamination.
- Moisture is removed via vacuum distillation, and methanol is added to induce crystallization.
- The solid product is separated by centrifugation and dried to obtain high-purity pipecolic acid.
Amidation to Form N-Isopropyl-2-piperidinecarboxamide
Following the preparation of 2-piperidinecarboxylic acid, amidation with isopropylamine is performed to obtain N-Isopropyl-2-piperidinecarboxamide. Although specific patented procedures for this exact amidation are scarce, standard amide synthesis techniques apply:
- Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents or acid chlorides).
- Reaction with isopropylamine under controlled temperature and solvent conditions.
- Purification of the amide product by crystallization or chromatography.
Formation of Hydrochloride Salt
To enhance stability and solubility, the free amide is converted into its hydrochloride salt:
- Treatment of the amide with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
- Precipitation of the hydrochloride salt by cooling.
- Filtration and drying yield N-Isopropyl-2-piperidinecarboxamide hydrochloride as a stable solid.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Hydrogenation | 2-pyridinecarboxylic acid, Pd/C, H2, H2O | 2-piperidinecarboxylic acid (pipecolic acid) |
| 2. Amidation | Pipecolic acid, isopropylamine, coupling agent | N-Isopropyl-2-piperidinecarboxamide |
| 3. Salt formation | N-Isopropyl-2-piperidinecarboxamide, HCl | This compound |
Research Findings and Optimization Notes
- The hydrogenation step is critical; the use of palladium on carbon catalyst under controlled temperature (90–100 °C) and pressure (4–5 MPa) provides high yields and minimizes side reactions.
- Avoidance of highly basic conditions during hydrogenation simplifies post-processing by eliminating the need for neutralization steps.
- Vacuum distillation to remove moisture before crystallization improves product purity and yield.
- Amidation efficiency depends on the activation method; carbodiimide coupling agents offer mild conditions and high selectivity.
- Hydrochloride salt formation enhances compound stability for storage and handling.
Chemical Reactions Analysis
N-Isopropyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
N-Isopropyl-2-piperidinecarboxamide hydrochloride has been identified as a precursor for synthesizing various piperidine derivatives, which are essential in drug development. These derivatives exhibit a wide range of biological activities, making them valuable in therapeutic applications.
Key Pharmacological Properties:
- Analgesic and Anti-inflammatory Effects: Research indicates that this compound may act on specific receptors in the central nervous system, contributing to its potential as an analgesic and anti-inflammatory agent.
- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy and other neurological disorders.
- CGRP Receptor Antagonism: Certain derivatives related to this compound have shown promise as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine treatment .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction between isopropylamine and 2-piperidinecarboxylic acid or its derivatives. The process can be enhanced using coupling agents or acidic conditions to facilitate amide bond formation. The final product is converted into its hydrochloride salt to improve stability and solubility for further applications.
Mechanism of Action:
Studies have focused on the interactions of this compound with various biological receptors. For instance, binding affinity studies reveal its effectiveness in interacting with opioid receptors, which are crucial for pain modulation. Understanding these interactions is vital for optimizing the pharmacological profile of the compound and identifying potential side effects.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Key Observations:
The 3-methoxypropyl substituent in increases hydrophilicity, which may improve aqueous solubility compared to the hydrophobic isopropyl group in .
Functional Group Impact :
- The cyclopropyl group in enhances metabolic stability due to its rigid structure, a desirable trait in drug intermediates.
- Chloride in introduces electrophilicity, making it reactive in alkylation reactions, unlike carboxamide derivatives .
Pharmacological Relevance :
- Prilocaine Hydrochloride , a local anesthetic, shares a carboxamide backbone but includes a toluidine group, highlighting how aromatic substituents can dictate therapeutic applications.
Biological Activity
N-Isopropyl-2-piperidinecarboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula: . The structural features of this compound include a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which can modulate various physiological responses. For instance, compounds in the piperidine family have been shown to influence pathways related to pain perception and neurogenic inflammation, making them candidates for treating conditions such as headaches and chronic pain syndromes .
1. Pain Management
This compound has been studied for its potential role in pain management. Similar compounds have demonstrated efficacy in treating migraine and other types of headaches by antagonizing calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways .
2. Neurodegenerative Diseases
There is emerging evidence that piperidine derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems could help alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Cell viability assays have shown that derivatives of piperidine can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Animal Models : In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing pain and inflammation, supporting their potential use in clinical settings for chronic pain management .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| N-Isobutyl-2-piperidinecarboxamide | CGRP receptor antagonist | Migraine treatment |
| Bupivacaine | Sodium channel blocker | Local anesthetic |
| Ropivacaine | Sodium channel blocker | Local anesthetic |
Case Studies
- Migraine Treatment Study : A clinical trial investigated the efficacy of a piperidine derivative similar to this compound in patients suffering from chronic migraines. The results indicated a significant reduction in migraine frequency and intensity compared to placebo .
- Neuroprotection in Animal Models : Another study assessed the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits .
Q & A
Q. Methodology :
- Synthesis : A common approach involves reacting 2-piperidinecarboxylic acid derivatives with isopropylamine in the presence of coupling agents (e.g., EDC/HOBt). The hydrochloride salt is formed via HCl gas treatment or ion exchange .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol gradients).
- Characterization :
(Basic) Which analytical techniques are essential for assessing purity and stability?
Q. Methodology :
- HPLC : Use a C18 column (e.g., Kromasil C18, 150 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30). Detection at 210–220 nm for carboxamide absorption. Validate linearity (1–50 µg/mL) and recovery (98–102%) .
- Thermogravimetric Analysis (TGA) : Determine hygroscopicity and thermal decomposition profile (e.g., onset >200°C indicates thermal stability) .
| HPLC Parameters | Values |
|---|---|
| Column | Kromasil C18 |
| Mobile Phase | Phosphate buffer:ACN (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range (R) | 0.9999 (1–50 µg/mL) |
(Advanced) How can researchers resolve discrepancies in purity assessments between HPLC and NMR?
Q. Methodology :
- Root Cause Analysis :
- Impurities : Non-UV active impurities (e.g., inorganic salts) may not appear in HPLC but affect NMR integration. Use ion chromatography or ICP-MS for inorganic analysis .
- Solvent Residuals : Quantify via H NMR (DMSO-d as solvent) and compare against ICH Q3C limits.
- Cross-Validation : Combine LC-MS for impurity profiling and quantitative NMR (qNMR) with internal standards (e.g., maleic acid) .
(Advanced) What experimental strategies are effective for identifying degradation products under stress conditions?
Q. Methodology :
- Forced Degradation Studies :
- Metabolic Stability : Incubate with liver microsomes (rat/human) and use LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
(Basic) What protocols are recommended for determining solubility and formulation compatibility?
Q. Methodology :
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., 0.5% Tween 80). Quantify via UV-Vis at λ ~260 nm .
- Excipient Compatibility : Prepare binary mixtures with lactose, PVP, or Mg stearate. Store at 40°C/75% RH for 4 weeks. Monitor physical changes (DSC) and chemical stability (HPLC) .
(Advanced) How to design computational models to predict receptor binding interactions?
Q. Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., sigma-1 or NMDA receptors). Validate docking poses via MD simulations (GROMACS) .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs (e.g., piperidine-based ligands) to predict bioavailability .
(Basic) What are the critical steps in validating a stability-indicating HPLC method?
Q. Methodology :
- Forced Degradation : Confirm method specificity by resolving degradants from the parent peak.
- Validation Parameters :
(Advanced) How to address polymorphic variability in crystallographic studies?
Q. Methodology :
- Screening : Use solvent evaporation (ethanol, acetonitrile) or cooling crystallization to isolate polymorphs.
- Characterization :
(Basic) How to quantify residual solvents in bulk samples?
Q. Methodology :
- Headspace GC-MS : Use a DB-624 column and FID detection. Calibrate against USP standards for acetone, ethanol, and dichloromethane. Limit: ≤5000 ppm (ICH Q3C) .
(Advanced) What strategies mitigate batch-to-batch variability in synthetic yield?
Q. Methodology :
- Process Optimization :
- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify critical parameters.
- In-line Analytics : Use PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
